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N-methyl-5-nitro-2-(oxolan-2-ylmethylamino)-N-phenylbenzamide
Overview
Description
N-methyl-5-nitro-2-(oxolan-2-ylmethylamino)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of nitrobenzamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-nitro-2-(oxolan-2-ylmethylamino)-N-phenylbenzamide typically involves multi-step organic reactions. A common synthetic route may include the nitration of a benzamide precursor, followed by the introduction of the oxolan-2-ylmethylamino group through nucleophilic substitution. The final step often involves methylation to obtain the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-nitro-2-(oxolan-2-ylmethylamino)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The benzamide moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield N-methyl-5-amino-2-(oxolan-2-ylmethylamino)-N-phenylbenzamide, while oxidation may produce various oxidized derivatives.
Scientific Research Applications
N-methyl-5-nitro-2-(oxolan-2-ylmethylamino)-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where nitrobenzamide derivatives have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-5-nitro-2-(oxolan-2-ylmethylamino)-N-phenylbenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The nitro group is often a key functional group that undergoes bioreduction, leading to the formation of reactive intermediates that can interact with cellular components and exert their effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-5-nitro-2-(oxolan-2-ylmethylamino)-N-phenylbenzamide include other nitrobenzamide derivatives, such as:
- N-methyl-5-nitro-2-(morpholin-4-ylmethylamino)-N-phenylbenzamide
- N-methyl-5-nitro-2-(piperidin-1-ylmethylamino)-N-phenylbenzamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the oxolan-2-ylmethylamino group, which may impart distinct chemical and biological properties compared to other nitrobenzamide derivatives. These unique features make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-methyl-5-nitro-2-(oxolan-2-ylmethylamino)-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-21(14-6-3-2-4-7-14)19(23)17-12-15(22(24)25)9-10-18(17)20-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGZIZGIJYJNCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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